5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide
CAS No.: 941872-72-6
Cat. No.: VC4230916
Molecular Formula: C19H18ClN3O5
Molecular Weight: 403.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941872-72-6 |
|---|---|
| Molecular Formula | C19H18ClN3O5 |
| Molecular Weight | 403.82 |
| IUPAC Name | 5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide |
| Standard InChI | InChI=1S/C19H18ClN3O5/c1-28-17-11-13(6-8-16(17)22-9-3-2-4-18(22)24)21-19(25)14-10-12(20)5-7-15(14)23(26)27/h5-8,10-11H,2-4,9H2,1H3,(H,21,25) |
| Standard InChI Key | DEFOCZBYZUXDKO-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])N3CCCCC3=O |
Introduction
5-Chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide is a complex organic compound that has garnered attention in various scientific domains due to its unique chemical structure and potential applications. This compound is characterized by its nitro group, which can undergo reduction, and its piperidine ring, which contributes to its biological activity.
Synthesis and Chemical Reactions
The synthesis of 5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide involves several key steps, including the formation of the benzamide core and the introduction of the nitro and chloro substituents. The nitro group can undergo reduction to form an amine, which may be further modified.
| Reaction Type | Description |
|---|---|
| Reduction | Nitro group can be reduced to an amine |
| Other Reactions | Various modifications possible based on the functional groups present |
Biological Activity and Applications
The biological activity of 5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide is primarily associated with its role as an inhibitor of specific enzymes. This compound may have applications in pharmaceutical research due to its potential to modulate biological pathways.
| Application Area | Potential Use |
|---|---|
| Pharmaceutical Research | Enzyme inhibition |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume